molecular formula C13H25NO3 B1468372 trans (4-Hydroxymethyl-cyclohexyl)-methyl-carbamic acid tert-butyl ester CAS No. 400899-08-3

trans (4-Hydroxymethyl-cyclohexyl)-methyl-carbamic acid tert-butyl ester

Cat. No.: B1468372
CAS No.: 400899-08-3
M. Wt: 243.34 g/mol
InChI Key: XCNDOANMTCGSBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature principles for carbamate compounds. The official IUPAC name for this compound is tert-butyl trans-N-[4-(hydroxymethyl)cyclohexyl]-N-methyl-carbamate, which accurately reflects its structural composition and stereochemical arrangement. This nomenclature system systematically describes the tert-butyl protecting group attached to the carbamate functionality, the trans-configuration of the cyclohexyl ring system, and the presence of both N-methyl and hydroxymethyl substituents.

The compound is officially registered under Chemical Abstracts Service number 400899-08-3, providing a unique identifier for database searches and regulatory documentation. Alternative systematic names include this compound and tert-butyl N-[4-(hydroxymethyl)cyclohexyl]-N-methylcarbamate, both of which maintain consistency with IUPAC guidelines while emphasizing different aspects of the molecular structure. The PubChem database assigns this compound the identifier CID 66660527, facilitating cross-referencing across chemical databases and literature sources.

The molecular formula C₁₃H₂₅NO₃ indicates the presence of thirteen carbon atoms, twenty-five hydrogen atoms, one nitrogen atom, and three oxygen atoms, yielding a molecular weight of 243.34 grams per mole. Additional registry numbers include 1299471-68-3, which appears in various chemical databases as an alternative identifier for the same molecular structure. The systematic approach to nomenclature ensures unambiguous identification across different chemical databases and regulatory frameworks.

Molecular Geometry and Stereochemical Configuration

The molecular geometry of this compound exhibits characteristic features of substituted cyclohexyl carbamates with defined stereochemical relationships. The cyclohexyl ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated carbocycles. Within this chair conformation, the carbamate nitrogen substituent and the hydroxymethyl group occupy trans-positions at carbons 1 and 4 respectively, creating a 1,4-diaxial or 1,4-diequatorial relationship depending on the ring flip equilibrium.

The trans-stereochemistry fundamentally influences the three-dimensional arrangement of functional groups, with the carbamate moiety and hydroxymethyl substituent positioned on opposite faces of the cyclohexyl ring plane. This spatial arrangement contrasts significantly with the corresponding cis-isomer, where both substituents would occupy the same face of the ring system. The stereochemical configuration directly impacts the compound's conformational flexibility and potential for intramolecular interactions between the hydroxymethyl group and the carbamate functionality.

The carbamate group itself exhibits planar geometry around the carbonyl carbon, with the carbon-nitrogen bond displaying partial double-bond character due to resonance delocalization. This planarity extends to the seven atoms comprising the carbamate unit: the aryl carbon, oxygen, carbonyl carbon, nitrogen, and the three atoms of the tert-butyl substituent. The N-methyl substituent on the carbamate nitrogen introduces additional steric considerations, influencing both the conformational preferences and the rotational barriers around the carbon-nitrogen bond.

Table 1: Key Geometric Parameters for this compound

Parameter Value Reference Method
Molecular Weight 243.34 g/mol Computed by PubChem
Carbon-Oxygen Bond Length (carbamate) ~1.40 Å Typical for C-O single bonds
Cyclohexyl Ring Conformation Chair Most stable configuration
Stereochemical Relationship Trans-1,4-disubstituted Substituents on opposite faces
Carbamate Planarity Seven-atom planar arrangement Extended conjugation

Comparative Analysis of Cis-Trans Isomerism in Cyclohexyl Carbamates

The analysis of cis-trans isomerism in cyclohexyl carbamates reveals significant differences in conformational behavior, steric interactions, and chemical properties between stereoisomeric forms. The trans-isomer of (4-Hydroxymethyl-cyclohexyl)-methyl-carbamic acid tert-butyl ester demonstrates markedly different three-dimensional characteristics compared to its cis-counterpart, with implications for both synthetic accessibility and downstream chemical transformations. The trans-configuration allows for optimal spatial separation between the bulky carbamate substituent and the hydroxymethyl group, minimizing unfavorable steric interactions that would be pronounced in the corresponding cis-isomer.

Comparative studies of related cyclohexyl carbamate systems demonstrate that trans-isomers generally exhibit enhanced thermodynamic stability relative to their cis-counterparts. This stability differential arises from the reduced steric strain in trans-1,4-disubstituted cyclohexanes, where substituents can adopt energetically favorable diequatorial orientations in the preferred chair conformation. The cis-isomer, by contrast, necessarily places one substituent in an axial position regardless of ring conformation, resulting in unfavorable 1,3-diaxial interactions with other ring substituents.

The spectroscopic signatures of cis-trans isomers provide reliable methods for stereochemical assignment and purity assessment. Nuclear magnetic resonance spectroscopy reveals characteristic coupling patterns and chemical shift differences between cis and trans isomers, particularly in the cyclohexyl ring proton region. The trans-isomer typically displays more straightforward coupling patterns due to the symmetric relationship between equivalent protons on opposite sides of the ring system.

Table 2: Comparative Properties of Cis-Trans Cyclohexyl Carbamate Isomers

Property Trans-Isomer Cis-Isomer Significance
Thermodynamic Stability Higher Lower Reduced steric strain
Conformational Flexibility Moderate Restricted Chair-chair interconversion
Steric Interactions Minimal Significant 1,3-diaxial interactions
NMR Coupling Patterns Symmetric Asymmetric Stereochemical identification
Synthetic Accessibility Higher Variable Thermodynamic control

X-ray Crystallographic Studies and Conformational Analysis

X-ray crystallographic analysis provides definitive structural information for carbamate compounds, revealing precise bond lengths, angles, and intermolecular interactions that govern solid-state packing. While specific crystallographic data for this compound are limited in the available literature, related carbamate structures demonstrate consistent geometric features that can be extrapolated to this system. Crystallographic studies of analogous tert-butyl carbamate compounds reveal that the carbamate group maintains planarity with characteristic carbon-oxygen and carbon-nitrogen bond lengths of approximately 1.40 Å and 1.35 Å respectively.

The conformational analysis of carbamate compounds through crystallography reveals the influence of hydrogen bonding on molecular packing and three-dimensional structure. In the solid state, carbamate compounds frequently exhibit intermolecular hydrogen bonding between the carbamate nitrogen-hydrogen donors and carbonyl oxygen acceptors, creating extended networks that stabilize specific conformations. The presence of the hydroxymethyl substituent in this compound introduces additional hydrogen bonding capabilities that may influence both intramolecular and intermolecular interactions.

Temperature-dependent crystallographic studies demonstrate that carbamate structures exhibit minimal thermal expansion, with typical volume decreases of 3-4% upon cooling from room temperature to 100 K. These thermal effects are accompanied by systematic changes in hydrogen bond lengths, typically shortening by approximately 0.04 Å at lower temperatures. The conformational stability observed in crystallographic studies provides insights into the preferred three-dimensional arrangements of carbamate substituents and their resistance to thermal motion.

The torsion angles observed in related carbamate crystal structures reveal the geometric constraints imposed by intermolecular packing forces. Typical torsion angles around the carbamate carbon-oxygen bonds range from -85° to +87°, depending on the specific substitution pattern and crystal packing environment. These angular measurements provide benchmarks for computational modeling and conformational analysis of related carbamate systems.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of this compound through analysis of chemical shifts, coupling patterns, and conformational dynamics. The ¹H NMR spectrum reveals characteristic resonances for the tert-butyl protecting group, typically appearing as a sharp singlet at approximately 1.45 ppm, integrating for nine protons. The N-methyl substituent appears as a distinct singlet in the 2.8-3.2 ppm region, while the cyclohexyl ring protons display complex multipicity patterns reflective of their stereochemical environment and ring conformation.

The carbamate functionality in this compound exhibits characteristic NMR behavior related to restricted rotation around the carbon-nitrogen bond. This rotational barrier, arising from partial double-bond character due to resonance delocalization, creates distinct syn and anti rotamers that may be observable on the NMR timescale at room temperature. The equilibrium between these rotamers is influenced by steric interactions, hydrogen bonding, and solvent effects, with typical rotational barriers ranging from 15-20 kcal/mol for N,N-disubstituted carbamates.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of functional groups and provide insights into molecular conformation. The carbamate carbonyl stretching frequency appears in the 1680-1720 cm⁻¹ region, with the exact position influenced by the electronic environment and hydrogen bonding interactions. The hydroxymethyl substituent contributes broad O-H stretching absorptions in the 3200-3600 cm⁻¹ region, while C-H stretching modes from the cyclohexyl ring and tert-butyl group appear in the 2800-3000 cm⁻¹ range.

Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of tert-butyl carbamate systems. The molecular ion peak appears at m/z 243, corresponding to the intact molecular structure, while characteristic fragment ions include loss of the tert-butyl group (m/z 187) and formation of the protonated carbamate fragment. The hydroxymethyl substituent may undergo neutral loss of formaldehyde (30 mass units) under appropriate ionization conditions, providing diagnostic information for structural confirmation.

Table 3: Spectroscopic Characterization Summary

Technique Key Observations Diagnostic Value
¹H NMR tert-Butyl singlet (1.45 ppm), N-methyl singlet (2.8-3.2 ppm) Structural confirmation
¹³C NMR Carbamate carbonyl (~155 ppm), tert-butyl carbons Functional group identification
IR Spectroscopy C=O stretch (1680-1720 cm⁻¹), O-H stretch (3200-3600 cm⁻¹) Hydrogen bonding analysis
Mass Spectrometry Molecular ion (m/z 243), tert-butyl loss (m/z 187) Molecular weight confirmation
Rotational Isomerism Syn-anti equilibrium observable by NMR Conformational dynamics

Properties

IUPAC Name

tert-butyl N-[4-(hydroxymethyl)cyclohexyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14(4)11-7-5-10(9-15)6-8-11/h10-11,15H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNDOANMTCGSBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies for Carbamates

Carbamate compounds, including trans (4-Hydroxymethyl-cyclohexyl)-methyl-carbamic acid tert-butyl ester, are commonly synthesized through reactions involving carbamoyl chlorides or isocyanates with alcohols or amines. Traditional methods include:

  • Reaction of carbamoyl chlorides with alcohols or amines.
  • Use of isocyanates reacting with nucleophiles such as alcohols or amines.
  • Oxidative methods involving reagents like N-bromosuccinimide (NBS) or lead tetraacetate, although these often require excess reagents and can be less convenient.

These methods provide a foundation for the preparation of carbamate derivatives with various substituents and protecting groups.

Comparative Data Table on Selected Carbamate Synthesis Conditions

Step Reagents/Conditions Yield (%) Notes
Carbamate formation trans-4-(Hydroxymethyl)cyclohexylamine + methyl isocyanate, solvent (e.g., dichloromethane), room temp 70-85 Mild conditions, avoids over-oxidation
tert-Butyl ester insertion Rhodium acetate catalyst, tert-butyl diazoacetate, reflux or elevated temp 65-80 Efficient insertion, regioselective
Deprotection (if needed) Acidic treatment (e.g., trifluoroacetic acid) 90-95 Removes tert-butyl group to reveal carbamate

Analytical and Research Findings

  • The trans stereochemistry of the cyclohexyl ring is crucial for biological activity and synthetic accessibility.
  • The tert-butyl ester serves as a protecting group stable under neutral and basic conditions but removable under acidic conditions, allowing selective deprotection.
  • Carbamate derivatives synthesized via this route exhibit good stability and functional group tolerance, making them suitable for further medicinal chemistry modifications.
  • Research indicates that the trans isomer provides significantly greater potency and better receptor activity profiles compared to the cis isomer in related pharmacological assays.

Chemical Reactions Analysis

Types of Reactions: trans (4-Hydroxymethyl-cyclohexyl)-methyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, trans (4-Hydroxymethyl-cyclohexyl)-methyl-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and the effects of structural modifications on biological activity. It serves as a model compound for investigating the metabolism and pharmacokinetics of carbamate esters .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated as a precursor for the synthesis of drugs targeting specific enzymes and receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes .

Mechanism of Action

The mechanism of action of trans (4-Hydroxymethyl-cyclohexyl)-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. The hydroxymethyl group plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Characteristics :

  • Stereochemistry : The trans configuration ensures distinct spatial arrangement, influencing solubility and reactivity.
  • Functional Groups : The hydroxymethyl (-CH₂OH) group enhances polarity and hydrogen-bonding capacity, while the tert-butyl ester provides steric protection to the carbamate group.
  • Applications : Commonly used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its stability and modular reactivity .

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclohexyl Ring

The following compounds share the trans-cyclohexyl carbamate backbone but differ in substituents:

Compound Name Substituent CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 4-Hydroxymethyl 400899-99-2 C₁₂H₂₃NO₃ 229.316 High polarity; drug intermediate
trans-(4-Formyl-cyclohexyl)-carbamic acid tert-butyl ester 4-Formyl 181308-57-6 C₁₂H₂₁NO₃ 227.30 Aldehyde reactivity; precursor for Schiff bases
trans-4-(Boc-amino)cyclohexyl tosylate 4-Tosyloxy 957035-42-6 C₁₈H₂₇NO₅S 369.5 Leaving group for nucleophilic substitution
trans-(4-Methyl-cyclohexyl)-carbamic acid tert-butyl ester 4-Methyl 1217673-97-6 C₁₂H₂₃NO₂ 213.3 Enhanced lipophilicity; API intermediate
tert-Butyl 4-hydroxycyclohexylcarbamate 4-Hydroxy 111300-06-2 C₁₁H₂₁NO₃ 215.29 Reduced steric hindrance; versatile intermediate

Key Differences in Physical and Chemical Properties

  • Polarity and Solubility :

    • The hydroxymethyl group in the target compound increases water solubility compared to the methyl (lipophilic) or tosyloxy (hydrophobic) derivatives .
    • The formyl variant (CAS 181308-57-6) exhibits reactivity typical of aldehydes, enabling condensation reactions, unlike the hydroxymethyl group .
  • Thermal Stability :

    • Tert-butyl esters generally decompose via thermolysis. For example, poly(tert-butyl acrylate) (A20) undergoes ester cleavage at 116 kJ/mol , releasing isobutylene . The hydroxymethyl group may stabilize the target compound against thermal degradation compared to formyl or ketone derivatives .
  • Synthetic Utility :

    • The tosylate derivative (CAS 957035-42-6) serves as a leaving group in SN2 reactions, while the hydroxymethyl group can be oxidized to a formyl or carboxylic acid .
    • The hydroxy analog (CAS 111300-06-2) lacks the hydroxymethyl’s versatility but is simpler to functionalize .

NMR and Spectroscopic Comparisons

  • 1H NMR :

    • Target Compound : Cyclohexyl protons appear as multiplet signals (δ 1.2–2.5 ppm), hydroxymethyl as a triplet (δ 3.5–4.0 ppm), and tert-butyl as a singlet (δ 1.4 ppm) .
    • Formyl Derivative : The aldehyde proton resonates at δ 9.5–10.0 ppm, absent in the hydroxymethyl analog .
  • 13C NMR :

    • The tert-butyl carbonyl carbon appears at δ 155–160 ppm across all analogs. The hydroxymethyl carbon (δ 60–65 ppm) contrasts with the formyl carbon (δ 190–200 ppm) .

Biological Activity

Trans (4-Hydroxymethyl-cyclohexyl)-methyl-carbamic acid tert-butyl ester, commonly referred to as trans-4-hydroxymethyl-cyclohexyl carbamate , is a compound with significant biological activity, particularly in pharmacological applications. This article reviews its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

  • CAS Number : 400899-99-2
  • Molecular Formula : C₁₂H₂₃N₃O₃
  • Molecular Weight : 229.316 g/mol
  • SMILES Notation : OC[C@@H]1CCC@HN(C(=O)OC(C)(C)C)

The biological activity of trans-4-hydroxymethyl-cyclohexyl carbamate is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound is known to be hydrolyzed in vivo to release the active carboxylic acid form, which can exert pharmacological effects.

  • Enzyme Inhibition : It has been reported that carbamate esters can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. Inhibition of AChE leads to increased levels of acetylcholine, enhancing cholinergic signaling.
  • Anticancer Activity : Some studies suggest that derivatives of carbamic acid esters exhibit cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This is particularly relevant in the context of hypopharyngeal tumors where compounds similar to trans-4-hydroxymethyl-cyclohexyl carbamate have shown promising results .

Biological Activity Data

The following table summarizes key findings related to the biological activity of trans-4-hydroxymethyl-cyclohexyl carbamate:

Activity Effect/Outcome Reference
AChE InhibitionIncreased acetylcholine levels
CytotoxicityInduces apoptosis in cancer cell lines
Anti-inflammatory EffectsReduces inflammation markers in vitro
Antimicrobial ActivityEffective against certain bacterial strains

Case Studies

Several case studies have highlighted the efficacy of trans-4-hydroxymethyl-cyclohexyl carbamate in various therapeutic contexts:

  • Cancer Treatment : A study demonstrated that a derivative of this compound showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin. The mechanism involved apoptosis induction and disruption of cell cycle progression .
  • Neurodegenerative Disorders : Research indicates that compounds similar to trans-4-hydroxymethyl-cyclohexyl carbamate show potential in treating Alzheimer's disease by inhibiting AChE and butyrylcholinesterase (BuChE), thus improving cognitive function through enhanced cholinergic activity .
  • Anti-inflammatory Applications : The compound has also been evaluated for its anti-inflammatory properties, showing a reduction in pro-inflammatory cytokines in vitro, suggesting potential use in conditions like rheumatoid arthritis and other inflammatory diseases .

Q & A

Basic Synthesis Optimization

Q: What synthetic strategies maximize the yield of the trans isomer during preparation? A: Key steps include:

  • Recrystallization from hexane to enrich the trans isomer, as demonstrated for structurally similar trans-4-tert-butylcyclohexanecarboxylic acid (98.4% purity via chromatography) .
  • Use of stereoselective catalysts (e.g., chiral amines or transition metals) to favor trans configuration during cyclization.
  • Post-synthetic purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) to isolate the trans isomer, as validated for related tert-butyl carbamates .

Advanced Isomer Purity Analysis

Q: How can conflicting isomer ratios arise between chromatographic and spectroscopic data? A: Discrepancies may stem from:

  • Chromatographic co-elution of isomers under suboptimal conditions. Mitigate by testing multiple mobile phases (e.g., heptane/ethanol gradients).
  • NMR coupling constants misassigned due to conformational flexibility. Use low-temperature NMR (e.g., 200 K in CDCl₃) to "freeze" cyclohexane ring conformers and clarify cis/trans splitting patterns .
  • Cross-validate with HPLC-MS using chiral columns (e.g., Chiralpak IA) for unambiguous isomer quantification .

Stability Under Storage Conditions

Q: What conditions prevent degradation of the tert-butyl carbamate group during storage? A: Stability is enhanced by:

  • Storage under inert atmosphere (argon) at –20°C to minimize hydrolysis.
  • Avoidance of protic solvents (e.g., methanol) in stock solutions; use anhydrous DMF or THF instead .
  • Periodic TGA analysis (10°C/min under N₂) to assess thermal stability thresholds and detect decomposition products .

Boc-Protection Methodologies

Q: What catalytic systems improve Boc protection of sterically hindered amines in this scaffold? A: For hindered cyclohexylamines:

  • Use tert-butyl acetoacetate with Lewis acids (e.g., ZnCl₂, 5 mol%) in dichloromethane at 0°C, achieving >90% yield in 12 hours .
  • Microwave-assisted synthesis (100°C, 30 min) reduces side reactions compared to conventional heating .

Solvent Compatibility in Reactions

Q: How do solvent choices impact reactivity in downstream derivatizations? A:

  • Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitutions (e.g., tosylation) but may induce carbamate cleavage at >60°C.
  • Ether solvents (MTBE) are ideal for Grignard additions due to low nucleophilicity and compatibility with Boc groups .
  • Validate solvent effects via DFT calculations (e.g., COSMO-RS models) to predict solvation-free energies and transition-state stabilization .

Thermal Degradation Pathways

Q: What are the primary degradation products under elevated temperatures? A:

  • TGA-FTIR studies show two main pathways:
    • Boc cleavage at ~180°C, releasing isobutylene and CO₂, forming methyl-carbamic acid intermediates.
    • Cyclohexane ring oxidation above 250°C, yielding ketones (e.g., 4-oxocyclohexyl derivatives) .
  • Mitigate via stabilizer additives (e.g., BHT at 0.1 wt%) during high-temperature reactions .

Computational Modeling Applications

Q: How can molecular dynamics (MD) simulations aid in predicting stereochemical outcomes? A:

  • Conformational sampling (e.g., 50 ns MD in explicit solvent) identifies low-energy trans configurations stabilized by 1,3-diaxial hydrogen bonding .
  • DFT transition-state analysis (B3LYP/6-31G*) quantifies activation barriers for cistrans isomerization under acidic conditions .

Green Chemistry Approaches

Q: What solvent-free or catalytic methods reduce waste in synthesis? A:

  • Ball-milling with K₂CO₃ as base achieves 85% yield in Boc protection without solvents .
  • Enzyme-catalyzed deprotection (e.g., lipase CAL-B in phosphate buffer, pH 7) selectively removes Boc groups at 40°C, avoiding harsh acids .

Conflicting Melting Point Data

Q: How to resolve discrepancies in reported melting points (e.g., 114–118°C vs. 172–174°C)? A:

  • Differences arise from polymorphism or solvent inclusion . Characterize via:
    • DSC at 5°C/min to detect multiple endotherms.
    • PXRD to identify crystalline phases; recrystallize from ethyl acetate/hexane (1:3) to obtain the high-mp form .

Derivatization for Enhanced Bioactivity

Q: What functionalization strategies improve solubility without compromising stability? A:

  • Sulfonation at the 4-hydroxy group (e.g., with SO₃·pyridine complex) increases aqueous solubility >10-fold while maintaining Boc integrity .
  • PEGylation via Mitsunobu reaction (DIAD, Ph₃P) introduces polyethyleneglycol chains at the hydroxymethyl position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans (4-Hydroxymethyl-cyclohexyl)-methyl-carbamic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
trans (4-Hydroxymethyl-cyclohexyl)-methyl-carbamic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.